molecular formula C12H19BN2O4S B7958475 Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylate

Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B7958475
M. Wt: 298.17 g/mol
InChI Key: VWDJKKSOATXPLC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylate is a chemical compound characterized by its complex structure, which includes a thiazole ring, an amino group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Properties

IUPAC Name

ethyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O4S/c1-6-17-9(16)7-8(20-10(14)15-7)13-18-11(2,3)12(4,5)19-13/h6H2,1-5H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDJKKSOATXPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include boronic acids, thiazole derivatives, and ethyl chloroformate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps to achieve the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Industry: It may be used in the production of materials with specific properties or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

  • Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate

  • Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate

Uniqueness: Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific structural features, which differentiate it from other similar compounds

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